molecular formula C19H22Cl2O6 B12560199 {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol CAS No. 142336-29-6

{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol

Cat. No.: B12560199
CAS No.: 142336-29-6
M. Wt: 417.3 g/mol
InChI Key: GWOLWYCUCOFDIK-UHFFFAOYSA-N
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Description

{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol is a complex organic compound characterized by its unique structure, which includes a propane backbone linked to chlorinated benzene rings through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol typically involves the reaction of propane-1,3-diol with 5-chlorobenzene-2,1,3-triyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated benzene rings to their corresponding hydrocarbons.

    Substitution: The chlorine atoms in the benzene rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (Propane-2,2-diylbis(2-hydroxybenzene-5,3,1-triyl))tetramethanol: Similar structure but with hydroxy groups instead of chlorine atoms.

    5,5’-(propane-1,3-diylbis(oxy))diisophthalic acid: Similar backbone but different functional groups.

Uniqueness

The presence of chlorine atoms in {Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, distinguishing it from similar compounds.

Properties

CAS No.

142336-29-6

Molecular Formula

C19H22Cl2O6

Molecular Weight

417.3 g/mol

IUPAC Name

[5-chloro-2-[3-[4-chloro-2,6-bis(hydroxymethyl)phenoxy]propoxy]-3-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C19H22Cl2O6/c20-16-4-12(8-22)18(13(5-16)9-23)26-2-1-3-27-19-14(10-24)6-17(21)7-15(19)11-25/h4-7,22-25H,1-3,8-11H2

InChI Key

GWOLWYCUCOFDIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)OCCCOC2=C(C=C(C=C2CO)Cl)CO)CO)Cl

Origin of Product

United States

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